4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H18Cl3N3O5 This compound is notable for its unique structure, which includes multiple functional groups such as chlorobenzoyl, carbohydrazonoyl, methoxyphenyl, and dichlorobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzoyl hydrazone.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the carbohydrazonoyl derivative.
Esterification: Finally, the carbohydrazonoyl derivative is esterified with 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzoyl and dichlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its structural complexity allows it to interact with various biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological activities. The presence of multiple functional groups suggests that it could interact with different biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it suitable for use in the development of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 3-(2-(2-Chlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
Compared to similar compounds, 4-(2-(2-Chlorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3,4-dichlorobenzoate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its effectiveness in various applications.
Properties
CAS No. |
478276-75-4 |
---|---|
Molecular Formula |
C22H15Cl3N2O4 |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl3N2O4/c1-30-20-10-13(12-26-27-21(28)15-4-2-3-5-16(15)23)6-9-19(20)31-22(29)14-7-8-17(24)18(25)11-14/h2-12H,1H3,(H,27,28)/b26-12+ |
InChI Key |
XWHSJDMBNCINRF-RPPGKUMJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.